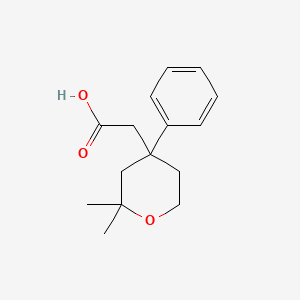
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid is an organic compound with the molecular formula C15H20O3 It is characterized by a tetrahydropyran ring substituted with a phenyl group and a dimethyl group, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with the tetrahydropyran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
- (Tetrahydro-2H-pyran-2-ylmethoxy)acetic acid
- (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid
Uniqueness
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific structural features, including the combination of a tetrahydropyran ring with a phenyl group and a dimethyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWBSUAXGNNDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
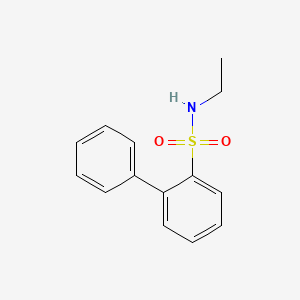
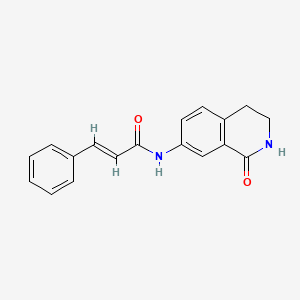

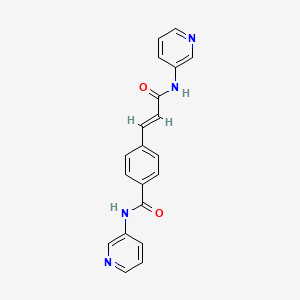
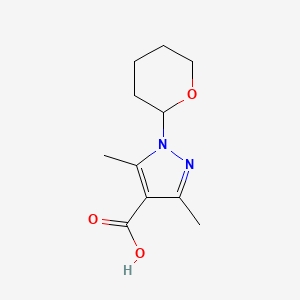
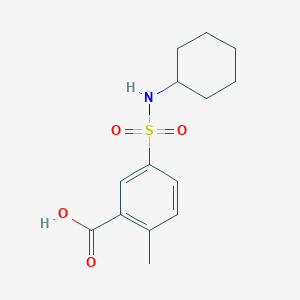
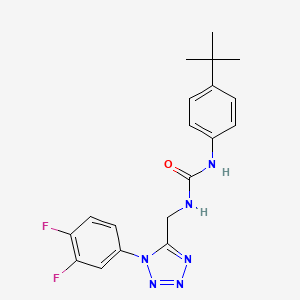
![3-[(2-Bromophenyl)methoxy]benzoic acid](/img/structure/B2640416.png)

![N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2640418.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)
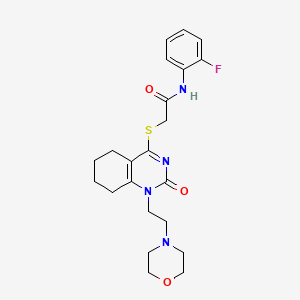
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
